molecular formula C5H10O4 B14482598 (3S)-1,3,5-Trihydroxypentan-2-one CAS No. 64307-91-1

(3S)-1,3,5-Trihydroxypentan-2-one

Cat. No.: B14482598
CAS No.: 64307-91-1
M. Wt: 134.13 g/mol
InChI Key: XAEITTHXTQNINA-BYPYZUCNSA-N
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Description

(3S)-1,3,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by three hydroxyl groups (-OH) attached to a pentanone backbone, making it a polyol. Its unique structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,3,5-Trihydroxypentan-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a keto ester, using specific enzymes or chemical catalysts. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes, which are preferred for their efficiency and sustainability. The use of engineered bacteria or yeast strains to produce the necessary enzymes for the reduction reactions is a common practice. These biocatalysts are then used in large-scale reactors to convert the precursor compounds into the desired product under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,3,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentan-2,3,5-trione, while reduction can produce 1,3,5-pentanetriol.

Scientific Research Applications

(3S)-1,3,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3S)-1,3,5-Trihydroxypentan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates.

Comparison with Similar Compounds

(3S)-1,3,5-Trihydroxypentan-2-one can be compared with other polyols and chiral molecules:

    Similar Compounds: Examples include 1,2,3-trihydroxypropane (glycerol) and 1,2,3,4-tetrahydroxybutane (erythritol).

    Uniqueness: The presence of three hydroxyl groups and a chiral center makes this compound unique in its reactivity and applications. Unlike glycerol, which has a simpler structure, this compound offers more complexity for synthetic applications.

Properties

CAS No.

64307-91-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(3S)-1,3,5-trihydroxypentan-2-one

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h4,6-8H,1-3H2/t4-/m0/s1

InChI Key

XAEITTHXTQNINA-BYPYZUCNSA-N

Isomeric SMILES

C(CO)[C@@H](C(=O)CO)O

Canonical SMILES

C(CO)C(C(=O)CO)O

Origin of Product

United States

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